molecular formula C9H15BrN2 B14313220 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide CAS No. 114203-57-5

4-(Dimethylamino)-1-ethylpyridin-1-ium bromide

Katalognummer: B14313220
CAS-Nummer: 114203-57-5
Molekulargewicht: 231.13 g/mol
InChI-Schlüssel: QCDTUZRKZPWICQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylamino)-1-ethylpyridin-1-ium bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique chemical properties and is widely used in various scientific research fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with ethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

4-(Dimethylamino)pyridine+Ethyl bromide4-(Dimethylamino)-1-ethylpyridin-1-ium bromide\text{4-(Dimethylamino)pyridine} + \text{Ethyl bromide} \rightarrow \text{this compound} 4-(Dimethylamino)pyridine+Ethyl bromide→4-(Dimethylamino)-1-ethylpyridin-1-ium bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Dimethylamino)-1-ethylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridinium compounds.

Wirkmechanismus

The mechanism of action of 4-(Dimethylamino)-1-ethylpyridin-1-ium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium nitrogen acts as an electrophilic center, facilitating nucleophilic substitution reactions. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific quaternary ammonium structure, which imparts distinct reactivity and stability compared to its analogs. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

114203-57-5

Molekularformel

C9H15BrN2

Molekulargewicht

231.13 g/mol

IUPAC-Name

1-ethyl-N,N-dimethylpyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C9H15N2.BrH/c1-4-11-7-5-9(6-8-11)10(2)3;/h5-8H,4H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

QCDTUZRKZPWICQ-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1=CC=C(C=C1)N(C)C.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.